(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-chlorophenyl group at position 1 and a 3-methylthiophen-2-yl substituent at position 3 (E-configuration). Chalcones like this are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The compound’s synthesis typically involves Claisen-Schmidt condensation between 4-chloroacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions . Crystallographic studies reveal its planar geometry, stabilized by π-conjugation and weak intermolecular interactions such as C–H⋯O/S and Cl⋯π contacts .
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISCSVCTZCUBE-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck-Type Coupling with Palladium Acetate and Tricyclohexylphosphine
A seminal procedure involves the use of Pd(OAc)₂ (0.1 equiv), tricyclohexylphosphine (PCy₃, 0.2 equiv), and LiOAc (1.5 equiv) in 1,2-dimethoxyethane (DME) at 100°C under inert atmosphere. The reaction between 4-chlorophenylpropiophenone and 3-methylthiophene-2-carbaldehyde proceeds via a dehydrogenative pathway, facilitated by Ag₂CO₃ (3 equiv) as an oxidant and TEMPO (0.4 equiv) as a radical scavenger. This method achieves an 82% yield of the E-isomer, with stereoselectivity attributed to the bulky PCy₃ ligand favoring trans-addition.
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling
Carbonylative Coupling with PdCl₂(PPh₃)₂ and DPPP
An alternative approach employs PdCl₂(PPh₃)₂ (3 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 6 mol%) in DMF at 80°C. This method utilizes glyoxylic acid as a carbonyl source, enabling the direct formation of the α,β-unsaturated ketone scaffold. While this strategy offers functional group tolerance, the yield remains moderate (20–45%) due to competing side reactions.
Microwave-Assisted Condensation Methods
Microwave irradiation has emerged as a green chemistry tool for rapid synthesis. A protocol adapted from Der Pharma Chemica involves reacting 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one with 3-methylthiophene-2-thiol in the presence of iodine and DMSO under microwave irradiation (160 W, 4 minutes). This method achieves completion within 4 minutes, compared to 3 hours under conventional heating, with yields exceeding 70%.
Table 2: Microwave vs. Conventional Heating
The mechanism likely involves iodine-mediated thiol-ene click chemistry, with DMSO acting as a polar aprotic solvent to accelerate the reaction.
Thermal Elimination and Stereoselective Synthesis
Thermal elimination of hydroxyl precursors offers a stereoselective route to the E-isomer. Inspired by the synthesis of Triprolidine, 1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)propan-1-ol is heated at 165°C under reduced pressure, inducing dehydration to form the α,β-unsaturated ketone. The E-isomer is isolated via oxalate salt recrystallization from methanol, achieving >99% geometric purity.
Table 3: Thermal Elimination Parameters
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield | Time | Cost | Stereoselectivity |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 82% | 24 h | High | High (E > 95%) |
| Microwave Condensation | 75% | 4 min | Medium | Moderate (E ~ 90%) |
| Thermal Elimination | 68% | 2–4 h | Low | High (E > 99%) |
Palladium-catalyzed methods excel in yield and selectivity but require expensive catalysts. Microwave synthesis offers speed, while thermal elimination is cost-effective for large-scale production.
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the propenone moiety to a single bond, forming the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or saturated ketones.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In the field of organic chemistry, (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one serves as a valuable building block for synthesizing more complex organic molecules. Its structural characteristics allow chemists to modify and explore various derivatives that may exhibit enhanced properties or activities.
Biological Activities
This compound has been studied for its diverse biological activities, which include:
- Antimicrobial Properties : Research indicates that chalcones can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that certain chalcones can modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases.
- Anticancer Activity : There is ongoing research into the anticancer properties of this compound, with findings suggesting it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Medicinal Chemistry
Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases, particularly in oncology and infectious diseases. The compound's ability to interact with specific molecular targets makes it a candidate for drug development.
Industrial Applications
In industry, this compound is used in developing new materials and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique properties can be harnessed to create novel compounds with desirable characteristics for various applications .
Mechanism of Action
The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Table 1: Structural analogs of the target compound and key substituent differences
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) enhance thermal stability and intermolecular interactions (e.g., Cl⋯Cl, Cl⋯π) .
- Electron-donating groups (e.g., MeO, Me) improve solubility but reduce crystallinity .
- Heterocyclic substituents (thiophene, pyrrole) introduce π-π stacking and redox-active behavior .
Table 2: Antifungal and antimicrobial activities of related chalcones
Notable Trends:
- Amino-substituted chalcones exhibit superior antifungal activity due to enhanced cellular uptake .
- Hydroxyl and methoxy groups correlate with antioxidant efficacy via hydrogen atom transfer .
Crystallographic and Electronic Properties
Dihedral Angles and Intermolecular Interactions :
- The target compound’s co-crystal exhibits a dihedral angle of 7.14° between thiophene and chlorophenyl rings, favoring planar stacking .
- Comparatively, (E)-3-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one shows a larger dihedral angle (22.5°) due to steric hindrance from multiple Cl substituents .
- Hirshfeld surface analysis of analogs like (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one reveals dominant H⋯H (45%) and C⋯H (28%) contacts, contrasting with the target’s Cl⋯Cl (12%) and S⋯H (9%) interactions .
Theoretical Insights :
- DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one indicate a HOMO-LUMO gap of 3.8 eV, suggesting reactivity toward electrophiles . The target compound likely has a similar profile due to analogous conjugation.
Biological Activity
(2E)-1-(4-Chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure, comprising a 4-chlorophenyl group and a 3-methylthiophen-2-yl group. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C14H11ClOS
- Molecular Weight : 262.75 g/mol
- CAS Number : 77869-12-6
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the condensation process .
Antimicrobial Activity
Recent studies have demonstrated that chalcones, including this compound, exhibit significant antimicrobial properties. For instance, research indicates that this compound shows potent activity against various bacterial strains. In vitro tests have revealed moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other tested strains .
Anti-inflammatory Effects
The anti-inflammatory potential of chalcones is attributed to their ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that this compound may inhibit enzymes responsible for inflammatory responses, thereby reducing inflammation in affected tissues .
Anticancer Properties
Chalcones are recognized for their anticancer activities, particularly through the inhibition of cancer cell proliferation and induction of apoptosis. Research has shown that this compound can target critical signaling pathways such as STAT3 and NF-kB, which are often dysregulated in cancer cells. This compound has been observed to suppress tumor growth and angiogenesis in various cancer models .
The biological effects of this compound are mediated through its interaction with specific molecular targets. The compound may inhibit certain enzymes and receptors involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Properties |
|---|---|---|
| (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Lacks thiophene ring | Lower biological activity |
| (2E)-1-(4-Methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one | Contains methyl instead of chlorine | Altered reactivity |
The presence of both the 4-chlorophenyl and 3-methylthiophen groups in this compound enhances its biological activity compared to similar compounds .
Case Studies
Several case studies have been conducted to evaluate the efficacy of chalcones in clinical settings:
-
Antimicrobial Efficacy : A study assessed the antibacterial activity of various chalcone derivatives, including this compound, demonstrating significant inhibition against multiple pathogens.
- Results : The compound showed an MIC value of 32 µg/mL against Salmonella typhi.
-
Cancer Cell Proliferation : In vitro studies on breast cancer cell lines indicated that treatment with this chalcone led to a reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Mechanism : This effect was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1-(4-chlorophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, and how do reaction conditions affect yield?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., NaOH/ethanol). Elevated temperatures (60–80°C) and prolonged reaction times (6–12 hours) improve yield by promoting enone formation. Catalytic amounts of ionic liquids or microwave-assisted synthesis may enhance efficiency .
- Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility of intermediates |
| Temperature | 70–80°C | Accelerates keto-enol tautomerization |
| Base Strength | 10–20% NaOH | Balances deprotonation and side reactions |
Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?
- Key Methods :
- NMR : and NMR confirm the (2E)-stereochemistry via coupling constants () for the α,β-unsaturated carbonyl system. Aromatic protons from the 4-chlorophenyl and thiophene rings appear as distinct multiplet signals .
- IR : Strong absorption bands at 1650–1680 cm (C=O stretch) and 1580–1600 cm (C=C conjugated to carbonyl) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O: ~1.22 Å) and dihedral angles between aromatic rings, critical for structure-activity studies .
Q. How does the 3-methylthiophene moiety influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight : The electron-rich thiophene ring directs electrophilic substitution (e.g., bromination) to the 5-position due to sulfur’s lone-pair conjugation. Methyl substitution at C3 sterically hinders reactions at adjacent positions, favoring regioselectivity .
Advanced Research Questions
Q. What computational methods are used to predict the nonlinear optical (NLO) properties of this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) evaluate hyperpolarizability () and HOMO-LUMO gaps. The 4-chlorophenyl group enhances dipole moments, while the thiophene ring contributes to charge-transfer transitions, making the compound a candidate for NLO materials .
- Validation : Compare computed values (e.g., 5.8 × 10 esu) with experimental results from Hyper-Rayleigh scattering .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Strategies :
- Dose-Response Studies : Establish IC values across cell lines (e.g., MIC = 12.5 µg/mL for S. aureus vs. IC = 25 µg/mL for HeLa cells) .
- Target-Specific Assays : Use molecular docking to identify binding affinities for bacterial enzymes (e.g., dihydrofolate reductase) versus human kinases .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Issues : Poor crystal growth due to flexible enone linkage; twinning in monoclinic systems (space group P2/c).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
